3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide
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Overview
Description
3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial for efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular metabolic pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridazine derivatives, such as:
- 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 4-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxamide
- 3-(4-chlorophenyl)-1-phenyl-1H-pyridazin-4-one
Uniqueness
What sets 3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts .
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2/c21-14-6-8-16(9-7-14)25-13-11-18(27)19(24-25)17-10-12-26(23-17)20(28)22-15-4-2-1-3-5-15/h1-13H,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNVHRMDTNQYFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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